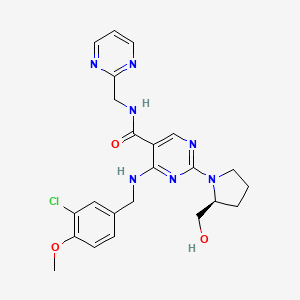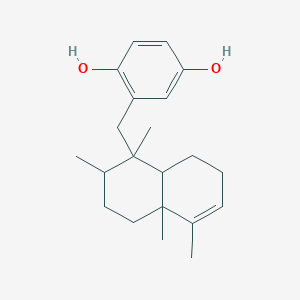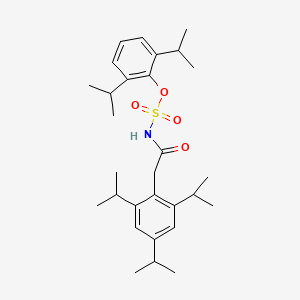
2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine
説明
“2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine” is a compound with the molecular formula C22H20N6. It has a molecular weight of 368.4 g/mol . The compound is also known by other names such as AZA1 and SCHEMBL849257 .
Molecular Structure Analysis
The molecular structure of “2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine” includes two indole rings attached to a pyrimidine ring . The InChI string and Canonical SMILES for the compound are also provided .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has a rotatable bond count of 4. The topological polar surface area is 81.4 Ų. The compound has a heavy atom count of 28 .科学的研究の応用
1. Framework Structures in Crystallography
- A study analyzed molecules similar to the specified compound, focusing on their electronic structures and hydrogen bonding. Molecules were linked into frameworks or sheets through hydrogen bonds, highlighting their potential in crystallographic applications (Low et al., 2007).
2. Polyimide Synthesis and Properties
- Research has been conducted on diamine monomers related to the specified compound for the synthesis of heterocyclic polyimides. These materials exhibited excellent solubility, thermal stability, and mechanical properties, making them useful in high-performance polymer applications (Wang et al., 2015).
3. Synthesis of Novel Compounds for Medical Applications
- A study focused on synthesizing new families of compounds structurally related to the specified compound, exploring their potential in medicinal chemistry (Pierce et al., 2010).
4. Construction of Substituted Pyrimidones
- Another research explored the synthesis of substituted pyrimidones, which could have implications in drug design and development (Hamama et al., 2012).
5. Hydrogen Bonding in Anhydrous and Hydrated Forms
- Studies have analyzed the hydrogen bonding in compounds related to the specified chemical, providing insights into their structural properties and potential uses in crystallography (Trilleras et al., 2008).
6. Polyamides and Polyimides Synthesis
- Research on the synthesis of polyamides and polyimides using related monomers revealed their thermal stability and solubility, highlighting their utility in the creation of high-performance materials (Yang & Lin, 1995).
7. Novel Polyimide Films
- Studies have also been conducted on novel polyimide films derived from related compounds, evaluating their solubility, thermal, mechanical, and optical properties (Wang, 2014).
8. Development of Fluorescent Polyimide Chemosensors
- A novel diamine containing heterocyclic pyridine was synthesized and used to develop poly(pyridine-imide), which acted as a chemosensor with potential applications in sensing technologies (Wang et al., 2008).
9. Synthesis of Novel Diamines for Polyimide Synthesis
- Research has also been conducted on synthesizing novel diamines similar to the specified compound for the preparation of polyimides with high glass transition temperatures and thermal stability (Morikawa et al., 2012).
10. Synthesis of Novel Soluble Polyimides
- A study synthesized novel soluble polyimides from related diamine monomers, demonstrating their good solubility and excellent mechanical properties, which can be used in high-performance polymer applications (Guan et al., 2014).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially influence a variety of biochemical pathways.
Result of Action
The diverse biological activities associated with indole derivatives suggest that this compound could have a wide range of effects at the molecular and cellular levels .
特性
IUPAC Name |
2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHWWKOIJCMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



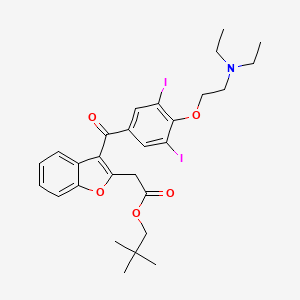
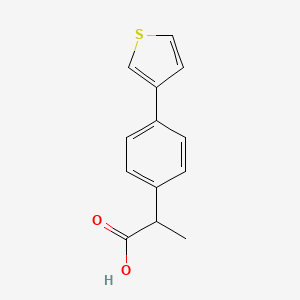
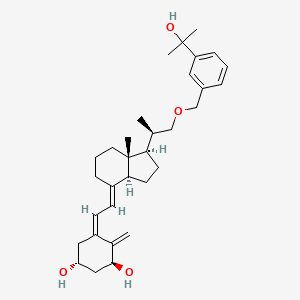
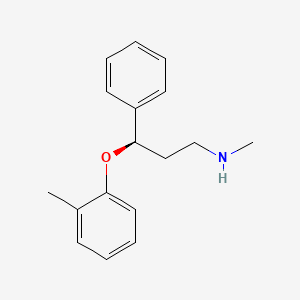
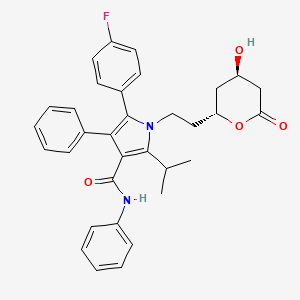
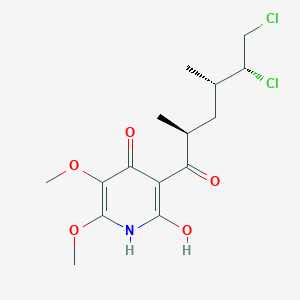
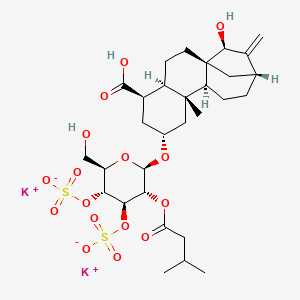
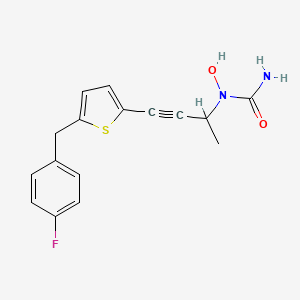
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
